2,4-Dichloro-5-methoxy-6-vinylpyrimidine
Description
“(6-(Benzyloxy)pyridin-2-yl)methanol” (C₁₃H₁₃NO₂) is a pyridine derivative featuring a benzyloxy group at the 6-position and a hydroxymethyl group at the 2-position of the pyridine ring. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, including protection/deprotection strategies and participation in nucleophilic or electrophilic reactions. The benzyloxy group enhances lipophilicity, while the hydroxymethyl group provides a site for further derivatization, such as esterification or oxidation to carboxylic acids.
Synthetic routes to this compound typically involve selective functionalization of pyridine precursors. For example, trityl-protected intermediates are deprotected under acidic conditions to yield the hydroxymethyl group, as demonstrated in the synthesis of {6-[(Benzyloxy)methyl]pyridin-2-yl}methanol (a structural analog) . Additionally, lithiation reactions using n-BuLi at low temperatures (-65°C) have been employed to introduce substituents to the pyridine ring .
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
2,4-dichloro-6-ethenyl-5-methoxypyrimidine |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-4-5(12-2)6(8)11-7(9)10-4/h3H,1H2,2H3 |
InChI Key |
UBOUJNVKCFPWEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C(N=C1Cl)Cl)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of “(6-(Benzyloxy)pyridin-2-yl)methanol” can be contextualized by comparing it to related pyridin-2-yl methanol derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Physicochemical Properties
- Lipophilicity : The benzyloxy group confers higher lipophilicity (logP ~2.5 estimated) compared to methoxy (logP ~0.5) or hydroxymethyl substituents, impacting membrane permeability in biological applications.
- Melting Points and Solubility: Data gaps exist in the provided evidence, but trends can be inferred. For instance, brominated analogs (e.g., (6-Bromo-5-methoxypyridin-2-yl)methanol) likely have higher melting points due to increased molecular symmetry and halogen interactions .
Research Findings and Data Limitations
- Stereoelectronic Effects : Methoxy groups enhance ring electron density, while bromo substituents favor cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Synthetic Challenges: Bulky substituents (e.g., benzyloxy-methyl in {6-[(Benzyloxy)methyl]pyridin-2-yl}methanol) may complicate purification, as seen in the need for recrystallization .
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis typically begins with 4,6-dihydroxy-5-methoxypyrimidine or its sodium salt. These precursors are commercially available or synthesized via condensation of urea derivatives with β-keto esters under acidic conditions. For example, cyclization of ethyl acetoacetate with O-methylisourea yields 5-methoxy-4,6-dihydroxypyrimidine, which is subsequently converted to its sodium salt for improved solubility in chlorination reactions.
Chlorination Methodologies
Chlorination of the pyrimidine core is achieved using phosphorus-based reagents. Two primary methods dominate industrial synthesis:
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
In a nitrogen-purged reactor, 4,6-dihydroxy-5-methoxypyrimidine (1 mol) is suspended in toluene (500–1000 mL) and treated with POCl₃ (2.0–2.5 mol) at 100–160°C for 2–6 hours. Triethylamine (1.0–1.5 mol) is added as a base to neutralize HCl byproducts. This method achieves 90–96% yield, with purity >98% after aqueous workup.
Table 1: POCl₃ Chlorination Optimization
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 100–160 | 120 |
| Reaction Time (h) | 2–6 | 4 |
| POCl₃ Equivalents | 2.0–2.5 | 2.2 |
| Solvent | Toluene/Xylene | Toluene |
Phosphorus Trichloride (PCl₃)-Based Chlorination
As a less toxic alternative, PCl₃ (70–80°C) reacts with 4,6-dihydroxy-5-methoxypyrimidine sodium salt over 0.5–1.5 hours, followed by reflux at 110–120°C for 2–6 hours. This method reduces thermal decomposition risks, yielding 85–92% product with comparable purity.
Vinylation Strategies for Position 6 Functionalization
Palladium-Catalyzed Cross-Coupling
The 6-chloro substituent in 2,4-dichloro-5-methoxy-6-chloropyrimidine undergoes Suzuki-Miyaura coupling with vinylboronic acids. Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/water (3:1) at 80°C for 12 hours, this method achieves 75–82% yield.
Reaction Scheme:
Nucleophilic Vinylation
Treatment with vinylmagnesium bromide (2 equiv) in THF at −78°C to 0°C replaces the 6-chloro group via a Grignard reaction. Quenching with NH₄Cl and extraction with ethyl acetate yields the product in 68–74% yield.
Purification and Analytical Characterization
Q & A
Q. Basic Techniques
- HPLC : Quantifies impurities (>95% purity threshold).
- NMR : Confirms substitution patterns (e.g., vinyl proton signals at δ 5.2–6.0 ppm).
- TGA/DSC : Evaluates thermal stability (decomposition >300°C) .
Advanced Stability Studies
Long-term storage in DMSO may lead to decomposition via hydrolysis or radical oxidation. Accelerated stability testing under UV light or humidity (40°C/75% RH) identifies degradation products, validated via LC-MS .
How does the electronic nature of substituents influence regioselectivity in nucleophilic substitution reactions?
Basic Reactivity
Chlorine at C2 and C4 are electron-withdrawing, activating the pyrimidine ring for nucleophilic attack. Methoxy (electron-donating) and vinyl (moderately electron-withdrawing) groups direct substitution to specific positions .
Advanced Mechanistic Insight
DFT calculations reveal that the LUMO localization at C4 and C6 drives nucleophilic attack. For example, amines preferentially substitute at C4 due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to C2 (ΔG‡ ≈ 30 kcal/mol) .
What computational methods are suitable for predicting the compound’s reactivity and spectroscopic properties?
Basic DFT Applications
B3LYP/6-311++G(d,p) calculations predict optimized geometries, vibrational frequencies (IR/Raman), and NMR chemical shifts (error <5 ppm for ¹H) .
Advanced Ab Initio Studies
Coupled-cluster (CCSD(T)) methods provide accurate electron density maps for non-covalent interactions (e.g., Cl···N contacts), validated against experimental X-ray data .
How can structural analogs of this compound be designed to enhance biological activity?
Basic Derivative Synthesis
Replace vinyl with bioisosteres like ethynyl or cyclopropyl groups. Methoxy-to-hydroxy conversion via demethylation increases hydrogen-bonding potential .
Advanced SAR Studies
In silico docking (e.g., AutoDock Vina) identifies interactions with biological targets (e.g., thymidine phosphorylase). IC₅₀ values correlate with substituent electronegativity at C5 and C6 .
What strategies resolve contradictions in reported spectral data for this compound?
Basic Validation
Cross-reference NMR (¹³C DEPT-135) and HRMS ([M+H]+ m/z 221.0123) with published databases (PubChem, CAS). Ensure solvent deuteriation (e.g., DMSO-d₆ vs. CDCl₃) .
Advanced Resolution
Dynamic NMR at variable temperatures (e.g., 25–60°C) detects rotameric equilibria in vinyl or methoxy groups, resolving split signals .
How does the compound’s crystal packing affect its solubility and bioavailability?
Basic Packing Analysis
Short Cl···N and π-π interactions (3.3–3.5 Å) reduce solubility in polar solvents. Co-crystallization with cyclodextrins improves aqueous solubility .
Advanced Polymorph Screening
High-throughput crystallization (96-well plates) identifies metastable polymorphs with enhanced dissolution rates. Pair distribution function (PDF) analysis links packing motifs to bioavailability .
What are the challenges in scaling up the synthesis from milligram to gram quantities?
Basic Scale-Up Issues
Exothermic chlorination requires jacketed reactors for temperature control. Column chromatography bottlenecks are mitigated by switching to recrystallization (e.g., ethyl acetate/hexanes) .
Advanced Process Chemistry
Flow chemistry minimizes side reactions (residence time <10 min). PAT (Process Analytical Technology) tools (e.g., in-line FTIR) monitor reaction progression in real time .
How can researchers validate the compound’s mechanism of action in biological assays?
Q. Basic Assay Design
- Enzyme Inhibition : Measure IC₅₀ against thymidine phosphorylase (0.1–10 μM range).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) .
Advanced Mechanistic Probes
Isotopic labeling (¹⁴C at C6) tracks metabolic pathways. CRISPR-Cas9 knockout models confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
